Tetrabutylammonium borohydride

概要

説明

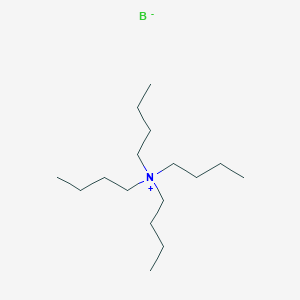

Tetrabutylammonium borohydride is a quaternary ammonium borohydride compound widely used as a reducing agent in organic synthesis. It is known for its ability to reduce a variety of functional groups, including carboxylic acids, aldehydes, and ketones . The compound is represented by the chemical formula (CH₃CH₂CH₂CH₂)₄N(BH₄) and has a molecular weight of 257.31 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium borohydride can be synthesized through an exchange reaction between tetrabutylammonium bromide and sodium borohydride. This reaction typically occurs in an ether isopropyl alcohol or benzene medium . The reaction is as follows: [ \text{(CH₃CH₂CH₂CH₂)₄NBr} + \text{NaBH₄} \rightarrow \text{(CH₃CH₂CH₂CH₂)₄N(BH₄)} + \text{NaBr} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient solvents and reaction conditions ensures high yield and purity of the product.

化学反応の分析

Types of Reactions: Tetrabutylammonium borohydride primarily undergoes reduction reactions. It is effective in reducing carboxylic acids, aldehydes, ketones, β-ketoamides, β-ketoesters, and carbohydrate derivatives .

Common Reagents and Conditions:

Reduction of Carboxylic Acids: Typically performed in an ether or alcohol solvent at room temperature.

Reduction of Aldehydes and Ketones: Often carried out in the presence of an alcohol solvent, such as methanol or ethanol, under mild conditions.

Reduction of β-Ketoamides and β-Ketoesters: These reactions are usually conducted in an inert atmosphere to prevent oxidation.

Major Products:

Reduction of Carboxylic Acids: Produces primary alcohols.

Reduction of Aldehydes: Yields primary alcohols.

Reduction of Ketones: Results in secondary alcohols.

科学的研究の応用

Tetrabutylammonium borohydride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of tetrabutylammonium borohydride involves the transfer of hydride ions (H⁻) from the borohydride anion (BH₄⁻) to the substrate. This hydride transfer reduces the substrate, converting it to a lower oxidation state. The tetrabutylammonium cation (N⁺(CH₃CH₂CH₂CH₂)₄) acts as a phase-transfer catalyst, facilitating the transfer of the hydride ion from the aqueous phase to the organic phase .

類似化合物との比較

Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.

Tetraethylammonium borohydride: Another quaternary ammonium borohydride used for similar reduction reactions.

Sodium borohydride: A widely used reducing agent in organic synthesis.

Uniqueness: Tetrabutylammonium borohydride is unique due to its high solubility in organic solvents and its ability to selectively reduce a wide range of functional groups under mild conditions. Its quaternary ammonium structure enhances its solubility and reactivity compared to other borohydrides .

生物活性

Tetrabutylammonium borohydride (TBAB) is a quaternary ammonium salt characterized by its unique structure, which comprises a tetrabutylammonium cation and a borohydride anion. This compound has garnered attention in various fields, particularly in organic synthesis and materials science, due to its reducing properties and biological interactions. This article delves into the biological activity of TBAB, focusing on its applications, mechanisms of action, and relevant research findings.

TBAB's biological activity is largely attributed to the borohydride anion (), which serves as a potent reducing agent. The mechanism involves the transfer of hydride ions to various substrates, facilitating the reduction of functional groups such as carbonyls and imines. This property is particularly useful in organic synthesis, where TBAB is employed for selective reductions under mild conditions.

Key Characteristics

- Molecular Formula :

- Molar Mass : 257.31 g/mol

- Melting Point : 125-131 °C

- Flash Point : 140 °C

Applications in Biological Systems

TBAB has been utilized in several biological contexts, including:

- Nanoparticle Synthesis : TBAB has been shown to facilitate the synthesis of metal nanoparticles, which have potential applications in drug delivery and imaging. For instance, studies have demonstrated that TBAB can effectively reduce metal precursors to form well-defined nanoparticles with controlled sizes and morphologies .

- Reduction Reactions : In organic chemistry, TBAB is used for tandem reduction processes involving halo compounds and other functional groups. This versatility allows for the efficient transformation of complex molecules into simpler forms .

- Biocompatibility Studies : Research indicates that TBAB can interact with biological molecules, influencing their reactivity and stability. Its ability to form complexes with nitrogen-containing heteroaromatics has been explored using electron paramagnetic resonance techniques.

Case Study 1: Synthesis of Platinum-based Nanostructures

A study reported the use of TBAB as a reductant in the synthesis of platinum-based alloy nanostructures. The presence of TBAB significantly enhanced the rate of nanoparticle formation, leading to uniform size distributions and improved catalytic properties. The study highlighted that TBAB's decomposition releases hydrogen gas, which further contributes to its reducing capability during nanoparticle synthesis .

| Nanoparticle Type | Size (nm) | Composition |

|---|---|---|

| PtNi | 7.1 ± 0.5 | Platinum-Nickel |

| PtCo | 12.5 ± 0.7 | Platinum-Cobalt |

Case Study 2: Photocleavage Reactions

Recent literature has documented a convenient reductive photocleavage of sulfonamides using TBAB as a reducing agent in conjunction with organophotocatalysts. This method tolerates various substrates and occurs under mild conditions, showcasing TBAB's utility in complex organic transformations .

Comparative Analysis with Other Reducing Agents

The effectiveness of TBAB can be compared with other reducing agents such as sodium borohydride (NaBH₄) and lithium triethylborohydride (LiEtBH). While NaBH₄ is widely used due to its high reactivity with water, TBAB offers enhanced solubility in nonpolar solvents due to its tetrabutyl cation structure, making it preferable for specific organic reactions.

| Reducing Agent | Solubility | Reactivity |

|---|---|---|

| This compound | High in nonpolar solvents | Moderate |

| Sodium borohydride | High in water | High |

| Lithium triethylborohydride | Moderate | Selective |

特性

InChI |

InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIQRFZMJGZMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955336 | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33725-74-5 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TBABH4 interact with its target molecules?

A1: TBABH4 acts as a source of hydride ions (H-), which are strong nucleophiles. These hydride ions attack electrophilic centers in target molecules, leading to reduction. [, , ]

Q2: What are the typical downstream effects of TBABH4 reduction?

A2: TBABH4 reduction can lead to various transformations depending on the substrate, including:

- Reduction of carbonyl compounds: Aldehydes and ketones are reduced to their corresponding alcohols. [, , ]

- Reduction of alkynes: Alkynes are selectively reduced to (Z)-alkenes with high stereoselectivity. []

- Reduction of halo compounds: Bromo compounds can undergo tandem reductions to yield various products. []

Q3: What is the molecular formula and weight of TBABH4?

A3: The molecular formula is C16H39BN and the molecular weight is 257.36 g/mol.

Q4: Are there any characteristic spectroscopic data for TBABH4?

A4: While specific spectroscopic data might vary based on the solvent and conditions, 1H NMR and 2H NMR studies have provided valuable insights into the structure and reactivity of TBABH4 and its complexes. [, ]

Q5: How does the performance of TBABH4 vary under different conditions?

A5: TBABH4 exhibits solvent-dependent reactivity. For example, it shows chemoselectivity towards bifunctional esters in chlorinated solvents. [] Reaction rates and selectivity can also be influenced by temperature and the presence of additives. [, ]

Q6: What are some notable applications of TBABH4 due to its stability and compatibility?

A6:

- Organic electrosynthesis: TBABH4 serves as a sacrificial reductant, replacing sacrificial anodes and reducing metal waste. []

- Preparation of alkylferrocenes: It facilitates an efficient and mild ionic hydrogenation method. []

Q7: What is the role of TBABH4 in catalysis?

A7: TBABH4 can be used directly as a reducing agent or as a precursor for generating active catalytic species. [, , ]

Q8: Can you provide examples of TBABH4's catalytic selectivity?

A8:

- Chemoselective reduction: TBABH4 selectively reduces functional groups in the presence of esters in chloro solvents. []

- Stereoselective reduction: It shows excellent selectivity in the semihydrogenation of alkynes to (Z)-alkenes. []

Q9: How is TBABH4 employed in the synthesis of complex molecules?

A9: TBABH4 plays a crucial role in the synthesis of various compounds, including:

- C2-Symmetric diphenyltetrahydrothiophenes: Used in a borane system for crucial steps. []

- Inositolphosphoglycans: Employed in the synthesis of protected galactosamine derivatives. []

Q10: Has TBABH4 been studied using computational chemistry approaches?

A10: While specific examples from the provided papers are limited, computational methods like DFT calculations could offer insights into TBABH4's reactivity, reaction mechanisms, and selectivity.

Q11: Are there any alternatives to TBABH4 in its various applications?

A29: Yes, several other borohydrides, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used as reducing agents. The choice depends on factors like reactivity, selectivity, and compatibility with specific reaction conditions. []

Q12: What are some essential tools and resources for research involving TBABH4?

A30:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Characterizing reaction intermediates and products. [, ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Studying radical intermediates in TBABH4 reactions. [, ]

- Chromatographic techniques (HPLC): Monitoring reaction progress and isolating products. []

Q13: What are some key historical milestones in the research and applications of TBABH4?

A13: While specific historical milestones are not mentioned in the provided research, early studies likely focused on its synthesis and fundamental reactivity. Over time, research has expanded to explore its applications in organic synthesis, catalysis, and material science.

Q14: How has research on TBABH4 fostered cross-disciplinary collaborations?

A32: The diverse applications of TBABH4 have led to collaborations between organic chemists, material scientists, and those working in fields like nanoscience and catalysis. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。